tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is a chemical compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 5-methoxypyrazine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is utilized in several scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving hydrazine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active hydrazine derivatives, which can then interact with enzymes or receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Another tert-butyl derivative used in organic synthesis.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is unique due to its specific structure, which includes a methoxypyrazine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and development applications.
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl N-[(5-methoxypyrazin-2-yl)amino]carbamate |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-13-7-5-12-8(16-4)6-11-7/h5-6H,1-4H3,(H,11,13)(H,14,15) |
InChI Key |
YDANKKMXSWFVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CN=C(C=N1)OC |
Origin of Product |
United States |
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